![molecular formula C20H25N3O B4675370 N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4675370.png)
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide
Descripción general
Descripción
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide, also known as BMS-777607, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized by Bristol-Myers Squibb in 2009 and has since been studied extensively for its potential as a therapeutic agent.
Mecanismo De Acción
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide acts as a competitive inhibitor of the MET receptor tyrosine kinase, which is overexpressed in many types of cancer cells. By blocking the activation of this receptor, N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide prevents the downstream signaling pathways that promote cell growth and survival. Additionally, N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide has been shown to inhibit the angiogenic activity of VEGFR, which plays a key role in the development of new blood vessels that support tumor growth.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. However, the effects of N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide on normal cells and tissues are not well understood, and further research is needed to determine its potential toxicity and side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide is a potent and selective inhibitor of the MET receptor tyrosine kinase, making it a valuable tool for studying the role of this pathway in cancer biology. However, its relatively low solubility and stability in aqueous solutions can make it difficult to work with in certain experimental settings. Additionally, the lack of information on its potential toxicity and side effects means that caution should be exercised when using this compound in laboratory experiments.
Direcciones Futuras
There are several promising directions for future research on N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential avenue is the use of N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide as a diagnostic tool for identifying tumors that are dependent on the MET pathway. Additionally, further studies are needed to determine the potential toxicity and side effects of N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide, as well as its efficacy in clinical trials.
Aplicaciones Científicas De Investigación
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide has been studied extensively for its potential as a therapeutic agent for various types of cancer, including breast cancer, prostate cancer, and melanoma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways, including the MET and VEGFR pathways.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-22-13-15-23(16-14-22)12-11-21-20(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBMNJADOZKDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4675291.png)
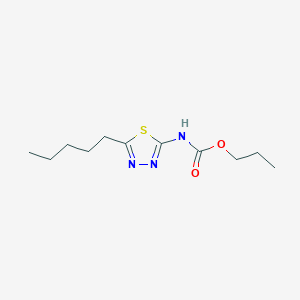
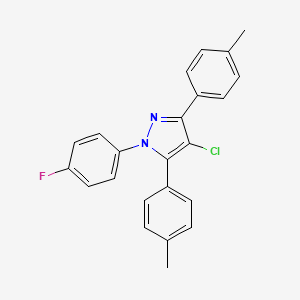
![2-(4-bromo-2-methylphenoxy)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4675309.png)
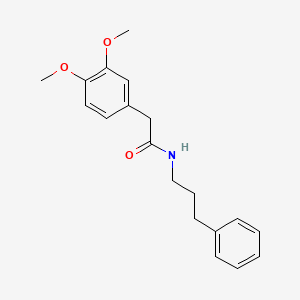
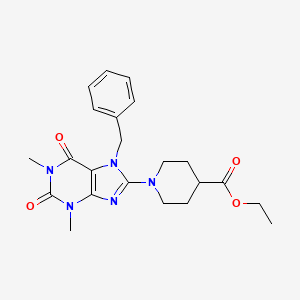

![2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4675332.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4675339.png)
![methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4675345.png)
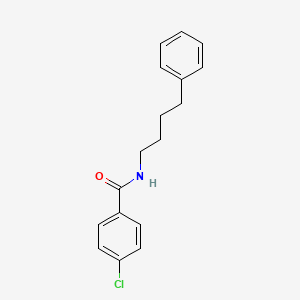
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4675382.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675384.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4675391.png)